Cas no 1844154-05-7 ((3R)-3-{[(benzyloxy)carbonyl]amino}-3-(3-methylpyridin-4-yl)propanoic acid)
![(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(3-methylpyridin-4-yl)propanoic acid structure](https://www.kuujia.com/scimg/cas/1844154-05-7x500.png)
(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(3-methylpyridin-4-yl)propanoic acid Chemical and Physical Properties
Names and Identifiers
-
- 1844154-05-7
- (3R)-3-{[(benzyloxy)carbonyl]amino}-3-(3-methylpyridin-4-yl)propanoic acid
- EN300-1284678
-
- Inchi: 1S/C17H18N2O4/c1-12-10-18-8-7-14(12)15(9-16(20)21)19-17(22)23-11-13-5-3-2-4-6-13/h2-8,10,15H,9,11H2,1H3,(H,19,22)(H,20,21)/t15-/m1/s1
- InChI Key: SRXMVYVUUIKYTB-OAHLLOKOSA-N
- SMILES: O(CC1C=CC=CC=1)C(N[C@H](CC(=O)O)C1C=CN=CC=1C)=O
Computed Properties
- Exact Mass: 314.12665706g/mol
- Monoisotopic Mass: 314.12665706g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 23
- Rotatable Bond Count: 7
- Complexity: 396
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 88.5Ų
- XLogP3: 1.8
(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(3-methylpyridin-4-yl)propanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1284678-50mg |
(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(3-methylpyridin-4-yl)propanoic acid |
1844154-05-7 | 50mg |
$768.0 | 2023-10-01 | ||
Enamine | EN300-1284678-1000mg |
(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(3-methylpyridin-4-yl)propanoic acid |
1844154-05-7 | 1000mg |
$914.0 | 2023-10-01 | ||
Enamine | EN300-1284678-250mg |
(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(3-methylpyridin-4-yl)propanoic acid |
1844154-05-7 | 250mg |
$840.0 | 2023-10-01 | ||
Enamine | EN300-1284678-1.0g |
(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(3-methylpyridin-4-yl)propanoic acid |
1844154-05-7 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-1284678-500mg |
(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(3-methylpyridin-4-yl)propanoic acid |
1844154-05-7 | 500mg |
$877.0 | 2023-10-01 | ||
Enamine | EN300-1284678-5000mg |
(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(3-methylpyridin-4-yl)propanoic acid |
1844154-05-7 | 5000mg |
$2650.0 | 2023-10-01 | ||
Enamine | EN300-1284678-100mg |
(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(3-methylpyridin-4-yl)propanoic acid |
1844154-05-7 | 100mg |
$804.0 | 2023-10-01 | ||
Enamine | EN300-1284678-2500mg |
(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(3-methylpyridin-4-yl)propanoic acid |
1844154-05-7 | 2500mg |
$1791.0 | 2023-10-01 | ||
Enamine | EN300-1284678-10000mg |
(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(3-methylpyridin-4-yl)propanoic acid |
1844154-05-7 | 10000mg |
$3929.0 | 2023-10-01 |
(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(3-methylpyridin-4-yl)propanoic acid Related Literature
-
Amos Markus,Aviad Slotky,Nairouz Farah Nanoscale, 2020,12, 18918-18930
-
Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
-
Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
-
Hao Zhang,Mingjie Lu,Huanlei Wang,Yan Lyu,Dong Li,Shijiao Sun,Jing Shi,Wei Liu Sustainable Energy Fuels, 2018,2, 2314-2324
Additional information on (3R)-3-{[(benzyloxy)carbonyl]amino}-3-(3-methylpyridin-4-yl)propanoic acid
(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(3-methylpyridin-4-yl)propanoic acid (CAS No. 1844154-05-7): An Overview of a Promising Compound in Medicinal Chemistry
(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(3-methylpyridin-4-yl)propanoic acid (CAS No. 1844154-05-7) is a chiral compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of amino acids and is characterized by its benzyloxycarbonyl (Cbz) protecting group and a 3-methylpyridin-4-yl substituent, which confer it with specific chemical and biological properties.
The Cbz protecting group is widely used in organic synthesis to protect the amino functionality of amino acids during multi-step reactions. It can be selectively removed under mild conditions, making it an ideal choice for the synthesis of complex peptides and proteins. The presence of the 3-methylpyridin-4-yl substituent adds further complexity to the molecule, influencing its pharmacological profile and potential interactions with biological targets.
In recent years, there has been a growing interest in the development of chiral compounds for therapeutic purposes. Chirality, or the property of molecules to exist as non-superimposable mirror images, plays a crucial role in drug design and development. The enantiomeric purity of a compound can significantly affect its pharmacokinetic and pharmacodynamic properties, as well as its safety and efficacy. The (3R) configuration of this compound is particularly noteworthy, as it may exhibit distinct biological activities compared to its enantiomer.
The structural features of (3R)-3-{[(benzyloxy)carbonyl]amino}-3-(3-methylpyridin-4-yl)propanoic acid have been extensively studied using various spectroscopic techniques, including nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography. These methods have provided detailed insights into the molecular structure and conformational behavior of the compound, which are essential for understanding its chemical reactivity and biological activity.
In terms of biological activity, preliminary studies have shown that this compound exhibits promising properties as a potential therapeutic agent. For instance, it has been reported to have anti-inflammatory effects by modulating the activity of specific enzymes involved in inflammatory pathways. Additionally, its ability to interact with receptors or enzymes that play a role in neurological disorders has also been explored, suggesting potential applications in the treatment of conditions such as Alzheimer's disease and Parkinson's disease.
The synthesis of (3R)-3-{[(benzyloxy)carbonyl]amino}-3-(3-methylpyridin-4-yl)propanoic acid typically involves a multi-step process that includes the protection of the amino group with a Cbz moiety, followed by the introduction of the 3-methylpyridin-4-yl substituent through a suitable coupling reaction. The final step involves deprotection to yield the desired product. The efficiency and selectivity of these reactions are critical for obtaining high yields and enantiomeric purity.
To further enhance its therapeutic potential, researchers are exploring various modifications to the structure of this compound. For example, substituents at different positions on the pyridine ring or variations in the protecting group can lead to compounds with improved pharmacological profiles. These efforts are driven by the need to optimize properties such as solubility, stability, and bioavailability, which are essential for successful drug development.
Clinical trials are an essential step in evaluating the safety and efficacy of new compounds before they can be approved for use in patients. While no clinical trials have yet been reported for (3R)-3-{[(benzyloxy)carbonyl]amino}-3-(3-methylpyridin-4-yl)propanoic acid, preclinical studies have provided valuable data on its pharmacokinetics and toxicity profiles. These studies have shown that the compound is well-tolerated at therapeutic doses and exhibits low toxicity, which is a positive indication for its potential use in clinical settings.
In conclusion, (3R)-3-{[(benzyloxy)carbonyl]amino}-3-(3-methylpyridin-4-yl)propanoic acid (CAS No. 1844154-05-7) represents a promising compound in medicinal chemistry with unique structural features and potential therapeutic applications. Ongoing research continues to explore its biological activities and optimize its properties for drug development. As our understanding of this compound deepens, it holds great promise for addressing unmet medical needs in various disease areas.
1844154-05-7 ((3R)-3-{[(benzyloxy)carbonyl]amino}-3-(3-methylpyridin-4-yl)propanoic acid) Related Products
- 947320-08-3(Methyl 4-isopropylpicolinate)
- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)
- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)
- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)
- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)
- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)
- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)
- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)
- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)
- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)




